

# Application Notes and Protocols for the Quantification of Methyl 4-O-feruloylquinate

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Compound of Interest		
Compound Name:	Methyl 4-O-feruloylquinate	
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#### Introduction

Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound found in various plant species, such as Stemona japonica.[1] As a derivative of ferulic acid and quinic acid, it belongs to the family of chlorogenic acids, which are recognized for their diverse biological activities.[1] The precise quantification of Methyl 4-O-feruloylquinate in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, standardization, and pharmacological research. These application notes provide detailed protocols for the quantitative analysis of Methyl 4-O-feruloylquinate using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

## **Physicochemical Properties**

A summary of the key physicochemical properties of **Methyl 4-O-feruloylquinate** is presented below.

Property	Value
Molecular Formula	C18H22O9
Molecular Weight	382.4 g/mol [1]
CAS Number	195723-10-5[1]
Purity (by HPLC)	>98%[1]



## **Quantitative Analysis Data**

While specific quantitative validation data for **Methyl 4-O-feruloylquinate** is not extensively available in public literature, the following tables provide representative data for the quantification of closely related phenolic compounds using chromatographic methods. This data can serve as a benchmark for method development and validation.

Table 1: Representative HPLC-DAD Calibration Data for a Phenolic Standard[1]

Concentration (µg/mL)	Peak Area (mAU*s)
10.0	537.25
20.0	1048.7
40.0	2070.3
60.0	3099.9
70.0	3603.3
Linearity (r²)	0.9998

Table 2: Representative UPLC-MS/MS Quantitative Parameters for Phenolic Compounds[2]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Linearity (r²)	LOD (ng/mL)	LOQ (ng/mL)
Ferulic Acid	193.05	134.05	>0.999	0.5	1.5
Caffeic Acid	179.03	135.04	>0.998	0.8	2.4
Quinic Acid	191.05	111.04	>0.999	1.0	3.0

# **Experimental Protocols**

Protocol 1: Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)



This protocol outlines a method for the extraction and quantification of **Methyl 4-O-feruloylquinate** from dried plant material.

- 1. Preparation of Standard Solutions
- Primary Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **Methyl 4-O- feruloylquinate** standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
- Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards with concentrations ranging from 1  $\mu$ g/mL to 100  $\mu$ g/mL.[1]
- 2. Sample Preparation (Extraction)
- Weigh 1 g of the dried and powdered plant material into a centrifuge tube.[1]
- Add 20 mL of 80% methanol.[1]
- Sonicate for 30 minutes at room temperature.[1]
- Centrifuge at 4000 rpm for 15 minutes.[1]
- Collect the supernatant. Repeat the extraction process on the pellet twice more.[1]
- Pool the supernatants and evaporate to dryness under a vacuum.[1]
- Reconstitute the dried extract in 5 mL of methanol.[1]
- Filter the reconstituted extract through a 0.45 μm syringe filter prior to HPLC analysis.[1][3]
- 3. HPLC-DAD Conditions[1]
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
- Gradient Program:







o 0-5 min: 10% B

o 5-25 min: 10-40% B

o 25-30 min: 40-10% B

30-35 min: 10% B

• Flow Rate: 1.0 mL/min.[4]

• Column Temperature: 30 °C.[4]

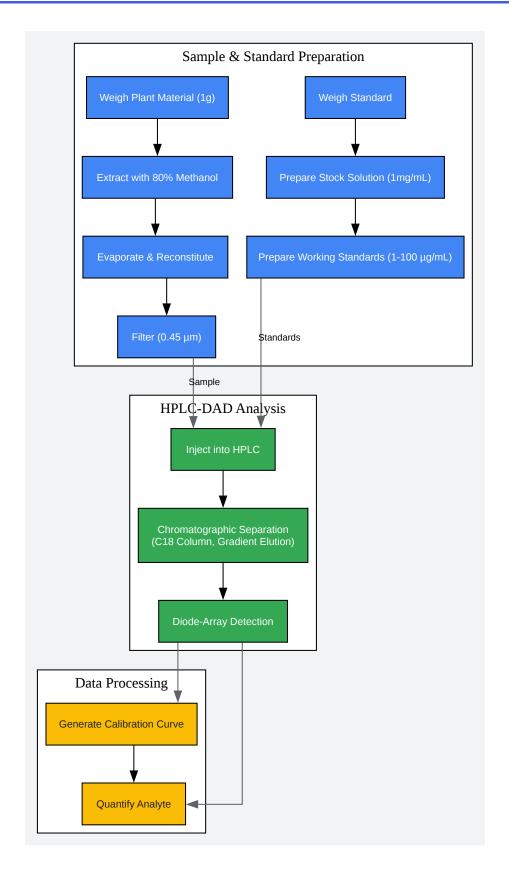
• Detection Wavelength: Set to the absorbance maximum of **Methyl 4-O-feruloylquinate**.

Injection Volume: 10 μL.[4]

4. Data Analysis

- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Quantify **Methyl 4-O-feruloylquinate** in the sample by interpolating its peak area from the calibration curve.





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Experimental workflow for HPLC-DAD quantification.



# Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is suitable for detecting and quantifying low concentrations of **Methyl 4-O-feruloylquinate**.

- 1. Preparation of Standard and Sample Solutions
- Follow steps 1 and 2 from Protocol 1. For UPLC-MS/MS, a more dilute range of working standards may be required (e.g., 1-1000 ng/mL).[1]
- 2. UPLC-MS/MS Conditions[1][5]
- Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 μm particle size).
- Mobile Phase: Solvent A (water with 0.1% formic acid and 5 mM ammonium formate) and Solvent B (methanol with 0.1% formic acid and 5 mM ammonium formate).[1]
- Gradient Program:

o 0-2 min: 5% B

2-10 min: 5-95% B

10-12 min: 95% B

12.1-15 min: 5% B

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.[5]

Injection Volume: 2 μL.

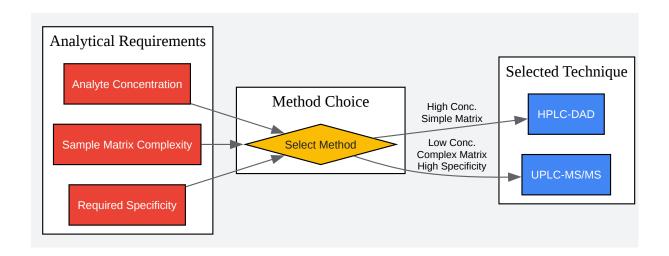
 Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for phenolic compounds.[2]



MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion for Methyl 4-O-feruloylquinate is m/z 381.1 (M-H)<sup>-</sup>. Product ions would be determined by infusion and may include fragments corresponding to the ferulic acid (m/z 193) and quinic acid (m/z 191) moieties.[2]

#### 3. Data Analysis

- A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against concentration.
- The concentration of Methyl 4-O-feruloylquinate in the sample is determined from the calibration curve.



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Logical flow for analytical method selection.

### **Method Validation Considerations**

To ensure the reliability of the quantitative data, the analytical method should be validated according to international guidelines (e.g., AOAC, ICH). Key validation parameters include:

 Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by comparing the chromatograms of the sample with and without the standard.[6]



- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.[6]
- Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies, spiking a blank matrix with a known concentration of the standard.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[6]
- Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
- Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

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